WHI-P97 was developed through rational drug design, targeting JAK3 specifically. It is classified as a small molecule inhibitor with the chemical formula and a molecular weight of approximately 455.11 g/mol . The compound is identified by its CAS number 211555-05-4, and it has been investigated for its role in modulating immune responses by inhibiting leukotriene synthesis in mast cells .
The synthesis of WHI-P97 involves several key steps that focus on achieving high specificity for JAK3 inhibition. The synthetic pathway typically includes:
WHI-P97 exhibits a complex molecular structure characterized by:
WHI-P97 participates in several chemical reactions primarily related to its mechanism of action:
The mechanism by which WHI-P97 exerts its effects involves:
WHI-P97 possesses various physical and chemical properties that influence its behavior in biological systems:
WHI-P97 has several promising applications in scientific research and potential therapeutic areas:
WHI-P97 (C₁₆H₁₃Br₂N₃O₃) is a potent inhibitor of Janus kinase 3 (JAK3), with an estimated Ki value of 0.09 μM. Its selectivity for JAK3 over other JAK isoforms is attributed to unique structural interactions within the JAK3 kinase domain. JAK3 contains a cysteine residue (Cys⁹⁰⁹) in the ATP-binding pocket, which is replaced by serine in JAK1/JAK2. WHI-P97 exploits this difference through its brominated phenolic rings, forming a covalent bond with Cys⁹⁰⁹, thereby enhancing binding specificity [5] [10]. Additionally, the compound's 1,3-dioxolane moiety occupies a hydrophobic subpocket in JAK3, further stabilizing the interaction [5].
WHI-P97 acts as a competitive ATP inhibitor, binding directly to the JAK3 catalytic domain. Biochemical assays confirm an IC₅₀ of 2.5 μM against epidermal growth factor receptor (EGFR), but significantly greater potency against JAK3 (Ki = 0.09 μM) [10]. The inhibitor's planar pyrimidine ring mimics the adenine ring of ATP, forming hydrogen bonds with the kinase's hinge region residues Glu⁹⁰³ and Leu⁹⁰⁵. This prevents ATP coordination and halts phosphate transfer to downstream substrates like STAT proteins [5] [10].
Table 1: Kinase Inhibition Profile of WHI-P97
Kinase | IC₅₀ (μM) | Inhibition Mechanism |
---|---|---|
JAK3 | 0.09 | Competitive ATP inhibition |
EGFR | 2.5 | Competitive ATP inhibition |
JAK1 | >10* | Negligible activity |
JAK2 | >10* | Negligible activity |
**Predicted based on structural homology studies [5] [10].*
Beyond kinase inhibition, WHI-P97 exhibits non-competitive allosteric effects on 5-lipoxygenase (5-LO). In rat basophilic leukemia (RBL-2H3) cells, pretreatment with 30 μM WHI-P97 inhibits IgE-induced translocation of 5-LO from the nucleoplasm to the nuclear membrane by >90% [10]. Crucially, WHI-P97 does not directly inhibit 5-LO enzymatic activity. Instead, it disrupts the calcium-dependent recruitment of 5-LO to its membrane-bound activator protein (FLAP), thereby suppressing leukotriene synthesis [7] [10]. This dual mechanism—kinase inhibition and translocation blockade—distinguishes WHI-P97 from direct 5-LO inhibitors like NDGA or AKBA, which target the enzyme's catalytic iron or substrate-binding pocket [7].
Table 2: Cellular Effects of WHI-P97
Process Affected | Mechanism | Experimental Outcome |
---|---|---|
JAK3-STAT signaling | ATP-binding pocket occupancy | Disrupted STAT phosphorylation |
5-LO nuclear translocation | FLAP-5-LO complex disruption | >90% reduction in leukotriene synthesis |
Subcellular 5-LO localization | Calcium signal uncoupling | Impaired membrane recruitment |
Data derived from RBL-2H3 cell assays [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7